4-Isopropylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylpyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine ring substituted with an isopropyl group at the fourth position and an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method is favored for its high regioselectivity and compatibility with various functional groups. The reaction is conducted under neutral conditions, which helps in achieving high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aza-Diels-Alder reaction suggests it could be adapted for large-scale synthesis, provided the reaction conditions are optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include nitro derivatives, dihydropyridazine derivatives, and various substituted pyridazines.
Scientific Research Applications
4-Isopropylpyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound is explored for its potential use in developing new pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Isopropylpyridazin-3-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the isopropyl and amino groups.
Pyridazinone: A derivative with an oxygen atom at the third position instead of an amino group.
6-Chloro-4-isopropylpyridazin-3-amine: A closely related compound with a chlorine atom at the sixth position.
Uniqueness: 4-Isopropylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, while the amino group increases its potential for hydrogen bonding and reactivity in substitution reactions.
Properties
IUPAC Name |
4-propan-2-ylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-4-9-10-7(6)8/h3-5H,1-2H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSCUPAHHWPMQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.